molecular formula C11H16N6O3 B12802022 Carbocyclic-2,6-diaminopurinenucleoside CAS No. 75797-18-1

Carbocyclic-2,6-diaminopurinenucleoside

Cat. No.: B12802022
CAS No.: 75797-18-1
M. Wt: 280.28 g/mol
InChI Key: ZLJQBJBJBIATTP-SJNFNFGESA-N
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Description

Carbocyclic-2,6-diaminopurinenucleoside is a synthetic nucleoside analogue that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by a carbocyclic ring fused to a purine base, specifically 2,6-diaminopurine. Its unique structure allows it to mimic natural nucleosides, making it a valuable tool in antiviral and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbocyclic-2,6-diaminopurinenucleoside typically involves the cyclization of a purine derivative with a carbocyclic moiety. One common method includes the intramolecular cyclization of an 8-bromo-6’-O-tosyl-2’-deoxyadenosine derivative . This reaction is carried out under specific conditions to ensure the formation of the desired carbocyclic structure.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods focus on optimizing yield and purity while minimizing the use of hazardous reagents. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

Carbocyclic-2,6-diaminopurinenucleoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the purine base, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the carbocyclic ring or the purine base.

    Substitution: Common substitution reactions involve the replacement of halogen atoms on the purine base with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated purine derivatives can be reacted with nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can produce a variety of functionalized nucleosides.

Scientific Research Applications

Carbocyclic-2,6-diaminopurinenucleoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbocyclic-2,6-diaminopurinenucleoside involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets key enzymes such as reverse transcriptase and DNA polymerase, disrupting their normal function .

Comparison with Similar Compounds

Carbocyclic-2,6-diaminopurinenucleoside is unique due to its carbocyclic structure, which provides enhanced stability compared to other nucleoside analogues. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and mechanisms of action. This compound stands out for its potential in both antiviral and anticancer therapies.

Properties

CAS No.

75797-18-1

Molecular Formula

C11H16N6O3

Molecular Weight

280.28 g/mol

IUPAC Name

(1R,2R,3R,5R)-3-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C11H16N6O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H4,12,13,15,16)/t4-,5-,7-,8-/m1/s1

InChI Key

ZLJQBJBJBIATTP-SJNFNFGESA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=C(N=C32)N)N)O)O)CO

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=C(N=C32)N)N)O)O)CO

Origin of Product

United States

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